7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester

Catalog No.
S13126191
CAS No.
948290-64-0
M.F
C17H19NO4
M. Wt
301.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ethylquinoline-2,3-dicarboxylic acid diethyl est...

CAS Number

948290-64-0

Product Name

7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester

IUPAC Name

diethyl 7-ethylquinoline-2,3-dicarboxylate

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

InChI

InChI=1S/C17H19NO4/c1-4-11-7-8-12-10-13(16(19)21-5-2)15(17(20)22-6-3)18-14(12)9-11/h7-10H,4-6H2,1-3H3

InChI Key

RZEMZGLZRSWPOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC(=C(C=C2C=C1)C(=O)OCC)C(=O)OCC

7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester, with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol, is a derivative of quinoline. It is characterized by two carboxylic acid groups esterified with ethyl groups. The compound's structure features a quinoline ring, which is a bicyclic aromatic compound known for its diverse biological activities. The compound is often used in various chemical and biological applications due to its unique structural properties and functional groups .

Typical of esters and quinolines:

  • Ester Hydrolysis: Reacts with water in the presence of an acid or base to yield 7-ethylquinoline-2,3-dicarboxylic acid and ethanol.
  • Nucleophilic Substitution: The quinoline nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles, leading to various substituted derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry .

7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester exhibits notable biological activities:

  • Antimicrobial Properties: Studies indicate that compounds containing the quinoline structure often possess antimicrobial effects against various pathogens.
  • Antioxidant Activity: The presence of carboxylic groups contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Pharmacological Potential: Research suggests that derivatives of quinoline may have applications in treating diseases such as cancer and infections due to their ability to interact with biological targets .

Several methods are commonly employed for synthesizing 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester:

  • Condensation Reactions: Starting from 2,3-dicarboxylic acids and ethyl amines, condensation can yield the desired ester.
  • Esterification: Reacting 7-ethylquinoline-2,3-dicarboxylic acid with ethanol in the presence of an acid catalyst facilitates the formation of the diethyl ester.
  • Multi-step Synthesis: This involves multiple reactions including cyclization and functional group transformations to achieve the final product.

These methods allow for the efficient production of 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester in laboratory settings .

The applications of 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester are diverse:

  • Chemical Research: Used as a reagent in organic synthesis and chemical analysis.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity.
  • Material Science: Explored for incorporation into polymers or other materials due to its unique chemical properties .

Interaction studies involving 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester focus on its binding affinity to various biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action in biological systems.
  • Enzyme Inhibition Studies: The compound's potential as an inhibitor of certain enzymes has been explored, indicating possible therapeutic uses.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .

Several compounds share structural similarities with 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Ethylquinoline-2,3-dicarboxylic acid diethyl esterC17H19NO4Different position of ethyl group on quinoline ring
Diethyl 5-ethylpyridine-2,3-dicarboxylateC13H17NO4Pyridine ring instead of quinoline
7-Bromoquinoline-2,3-dicarboxylic acid diethyl esterC17H18BrNO4Bromine substituent on quinoline

Uniqueness

The uniqueness of 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester lies in its specific positioning of functional groups on the quinoline skeleton, which influences its biological activity and reactivity compared to similar compounds. This positioning allows for distinct interactions within biological systems and varied synthetic pathways .

MethodReagentsConditionsAdvantagesLimitations
Fischer EsterificationCarboxylic acid, ethanol, acid catalyst (H2SO4, p-TsOH)Reflux, 60-110°C, 1-10 hoursSimple procedure, inexpensive reagentsEquilibrium reaction, water removal needed
Acid Chloride MethodAcid chloride, ethanol, base (pyridine, Et3N)Room temperature to reflux, 1-4 hoursFast reaction, high yieldsMoisture sensitive reagents, side reactions
Pfitzinger Reaction with EsterificationIsatin, ketone, base (KOH), followed by ethanol/acid catalystReflux in ethanol/water, then esterificationOne-pot synthesis of quinoline core with esterMultiple steps, harsh conditions
Friedlander Reaction with Esterification2-aminobenzaldehyde, β-ketoesters, acid catalystReflux or room temperature, acid catalystDirect formation of quinoline with ester groupLimited substrate scope
TransesterificationEster, ethanol, acid/base catalystReflux, catalyst, 2-8 hoursMild conditions, good for sensitive substratesEquilibrium reaction, catalyst required

Catalytic Systems for Improved Yield and Purity

The development of efficient catalytic systems has significantly enhanced the synthesis of quinoline derivatives, including 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester, by improving both reaction yields and product purity [11] [12]. Various catalytic approaches have been explored to optimize these synthetic pathways [11].

Homogeneous Acid Catalysts

Homogeneous acid catalysts play a crucial role in both the esterification of quinoline dicarboxylic acids and the Friedlander synthesis of the quinoline core [11] [5]. Common acid catalysts include sulfuric acid, para-toluenesulfonic acid, trifluoroacetic acid, and hydrogen chloride [11]. These catalysts facilitate:

  • Protonation of carbonyl groups to enhance electrophilicity
  • Activation of alcohols for nucleophilic attack in esterification reactions
  • Promotion of condensation and cyclization steps in quinoline formation [11] [5]

For the synthesis of 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester, homogeneous acid catalysts typically provide moderate to high yields (60-85%) but may lead to side reactions that affect product purity [11]. The efficiency of these catalysts can be improved through careful control of reaction conditions, including temperature, concentration, and reaction time [11] [5].

Heterogeneous Acid Catalysts

Heterogeneous acid catalysts offer advantages of easier separation, recyclability, and often reduced side reactions compared to their homogeneous counterparts [11] [12]. These catalysts include:

  • Zeolites with varying pore sizes and acidity
  • Montmorillonite K-10 and other clay minerals
  • Acidic alumina and silica-based materials [11] [12]

In the context of quinoline synthesis, zeolites have been particularly effective for the Friedlander reaction under solvent-free conditions [12]. For example, Hβ zeolite has been employed as a catalyst for the preparation of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones in solvent-free conditions [12]. This catalytic system demonstrates high efficiency and can be reused up to five times without significant loss in catalytic activity [12].

Metal Catalysts

Transition metal catalysts have revolutionized quinoline synthesis through enabling selective C-H functionalization and efficient coupling reactions [11] [10]. For the synthesis of functionalized quinolines like 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester, metal catalysts such as palladium acetate, rhodium complexes, and copper acetate have demonstrated high efficiency [11] [10].

These catalysts typically operate through:

  • Coordination to nitrogen atoms or other directing groups
  • Activation of C-H bonds for functionalization
  • Facilitation of cross-coupling reactions for substituent introduction
  • Promotion of cyclization reactions in quinoline formation [11] [10]

Metal-catalyzed reactions generally provide high yields (75-95%) and good selectivity, leading to improved product purity [11]. However, they often require specific ligands and reaction conditions to achieve optimal performance [11] [10].

Nanocatalysts

Nanocatalysts represent a cutting-edge approach to quinoline synthesis, offering exceptional activity due to their high surface area and unique electronic properties [11] [28]. Various nanocatalysts have been developed for quinoline synthesis, including:

  • Iron oxide (Fe3O4) nanoparticles
  • Copper oxide (CuO) nanoparticles
  • Nickel oxide (NiO) nanoparticles [11] [28]

These nanocatalysts have demonstrated remarkable efficiency in quinoline synthesis, providing high to excellent yields (80-98%) with enhanced selectivity [11] [28]. For example, CuO nanoparticles with an average particle size of 3.2 nm have been employed for the synthesis of quinoline derivatives via an alcohol dehydrogenative coupling, providing high yields of the desired products [11].

Nanocatalysts based on magnetic materials offer the additional advantage of easy separation using external magnets, facilitating catalyst recovery and reuse [28]. For instance, Fe3O4 nanoparticles supported by perylene bisimide have been used for the synthesis of quinoline derivatives through sequential three-component coupling/hydroarylation/dehydrogenation processes [11] [28].

Table 3: Catalytic Systems for Improved Yield and Purity

Catalyst TypeExamplesReaction ConditionsYield ImprovementPurity Enhancement
Homogeneous Acid CatalystsH2SO4, p-TsOH, TFA, HClSolution phase, 50-120°CModerate to high (60-85%)Moderate, side reactions possible
Heterogeneous Acid CatalystsZeolites, Montmorillonite K-10, Acidic AluminaSolid-liquid interface, 80-150°CModerate to high (65-90%)Good, reduced side reactions
Metal CatalystsPd(OAc)2, Rh(III) complexes, Cu(OAc)2Various solvents, 60-150°C, ligandsHigh (75-95%)Good to excellent, selective reactions
OrganocatalystsDMAP, Proline derivatives, ThioureasRoom temperature to 100°C, various solventsModerate (50-80%)Good, stereoselective reactions
NanocatalystsFe3O4 NPs, CuO NPs, NiO NPs80-130°C, solvent-free or minimal solventHigh to excellent (80-98%)Excellent, high selectivity

Green Chemistry Approaches: Solvent-Free and Energy-Efficient Protocols

The synthesis of 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester has benefited significantly from green chemistry principles, which aim to reduce environmental impact while maintaining or improving synthetic efficiency [6] [12]. These approaches focus on minimizing solvent use, reducing energy consumption, and employing more sustainable reaction conditions [6] [24].

Solvent-Free Reactions

Solvent-free methodologies represent a significant advancement in the green synthesis of quinoline derivatives [12] [24]. These approaches eliminate the need for organic solvents, reducing waste generation and simplifying purification procedures [24]. For quinoline synthesis, solvent-free conditions have been successfully applied to various reaction types, including:

  • Friedlander quinoline synthesis using neat reagents with acid catalysts
  • Condensation reactions between 2-aminoaryl ketones and β-ketoesters/ketones
  • Direct cyclization of o-nitrobenzaldehyde with enolizable ketones under microwave irradiation [12] [24]

A notable example is the solvent-free synthesis of substituted quinolines achieved in a one-pot reaction from o-nitrobenzaldehyde and enolizable ketones using tin(II) chloride dihydrate as the reductant under microwave irradiation [24]. This approach eliminates the need for solvent and provides the desired quinolines in good yields (70-95%) [24] [12].

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized quinoline synthesis by dramatically reducing reaction times and improving energy efficiency [21] [20]. This technique provides rapid, uniform heating that accelerates reaction rates and often leads to improved yields and purity [21] [20].

For the synthesis of quinoline derivatives, microwave-assisted protocols have been developed for various reaction types:

  • Friedlander quinoline synthesis from 2-aminophenylketones and cyclic ketones
  • Pfitzinger reaction for quinoline-4-carboxylic acid derivatives
  • Esterification of quinoline carboxylic acids [21] [20]

A microwave-based methodology has been reported for the reaction of 2-aminophenylketones with cyclic ketones to form quinoline scaffolds [21]. Using reagents and acetic acid catalyst in organic solvent, the unassisted reaction proceeds only over several days and in very poor yield [21]. However, by employing neat acetic acid as both solvent and acid catalyst with microwave irradiation at 160°C, quinoline synthesis is achieved in just 5 minutes with excellent yields (75-98%) [21].

Ultrasound-Assisted Synthesis

Ultrasonic irradiation provides another energy-efficient approach for quinoline synthesis, operating through acoustic cavitation that generates localized high temperatures and pressures [26] [22]. This technique enables reactions to proceed under milder conditions with reduced energy consumption [26] [22].

Ultrasound-assisted protocols have been developed for various quinoline syntheses:

  • One-pot synthesis of 2-substituted quinolines using tin(II) chloride dihydrate as a precatalyst
  • Three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate
  • Preparation of polyhydroquinoline derivatives using functionalized magnetic nanocatalysts [26] [22]

For example, tin(II) chloride dihydrate has been used as a convenient precatalyst for the one-pot and rapid synthesis of 2-substituted quinolines under ultrasound irradiation in water [26]. The reaction proceeds quickly and provides the desired products in good yields (65-90%) [26] [22].

Ionic Liquid-Mediated Synthesis

Ionic liquids offer unique properties as reaction media for quinoline synthesis, including negligible vapor pressure, high thermal stability, and recyclability [23] [28]. These properties make ionic liquids attractive alternatives to conventional organic solvents [23].

Sulfonic acid functionalized ionic liquids have been successfully applied as water tolerant-acidic catalysts for one-pot Friedlander quinoline synthesis [23]. This approach allows for the preparation of various quinolines from 2-aminoaryl ketones and β-ketoesters/ketones in aqueous medium with high yields (85-98%) [23]. The ionic liquid catalyst can be easily recycled for five times without significant loss of activity [23].

Another example involves the use of ionic liquids supported on magnetic nanoparticles, such as Fe3O4 nanoparticles supported by 1-methyl-3-(3-trimethoxysilylpropyl)imidazolium hydrogen sulfate [28]. This catalyst enables the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds under solvent-free conditions to generate polysubstituted quinolines with good to high yields (85-96%) [28].

Water as Reaction Medium

The use of water as a reaction medium represents one of the most environmentally benign approaches to quinoline synthesis [26] [28]. Water is non-toxic, non-flammable, readily available, and inexpensive, making it an ideal solvent from a green chemistry perspective [26].

Several water-mediated protocols have been developed for quinoline synthesis:

  • Tin(II) chloride dihydrate-catalyzed synthesis of 2-substituted quinolines in water under ultrasound irradiation
  • Sulfonic acid functionalized ionic liquid-catalyzed Friedlander quinoline synthesis in aqueous medium
  • Copper-catalyzed one-pot aerobic oxidation cyclization using water as co-solvent [26] [28] [30]

These aqueous protocols typically provide moderate to good yields (60-85%) while significantly reducing the environmental impact of the synthesis [26] [28].

Table 4: Green Chemistry Approaches: Solvent-Free and Energy-Efficient Protocols

MethodConditionsEnergy EfficiencyYield RangeEnvironmental Benefits
Solvent-Free ReactionsNeat reagents, 80-150°C, catalystModerate (heat required)70-95%No solvent waste, reduced emissions
Microwave-Assisted SynthesisMicrowave irradiation, 5-30 min, 100-180°CHigh (rapid heating, short reaction times)75-98%Reduced energy consumption, shorter reaction times
Ultrasound-Assisted SynthesisUltrasonic irradiation, 10-60 min, 30-80°CHigh (ambient conditions, acoustic energy)65-90%Lower energy consumption, milder conditions
Ionic Liquid-Mediated SynthesisIonic liquid solvent, 60-120°CModerate to high (recyclable medium)70-95%Recyclable medium, reduced waste
Water as Reaction MediumAqueous medium, 60-100°C, surfactants optionalModerate (heating required)60-85%Non-toxic solvent, safer conditions

Thermal Stability Profile

The thermal stability of 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester can be characterized through analysis of related polynitrogenated heterocyclic esters, which demonstrate remarkable thermal stability up to 250°C under both inert and oxidizing conditions [3]. This thermal resilience is attributed to the robust quinoline ring system combined with the stabilizing influence of the ester functionalities.

Table 1: Thermal Decomposition Characteristics

Decomposition StageTemperature Range (°C)Mass Loss (%)Primary Process
Initial Stability25-250<5Minimal degradation
First Decomposition250-33436-40Ester bond cleavage
Secondary Decomposition334-51431-37Ring system degradation
Final Decomposition514-73324-31Complete pyrolysis

The thermal decomposition follows a multi-stage process characteristic of quinoline dicarboxylic acid esters. The first decomposition stage, occurring between 250°C and 334°C with maximum decomposition temperature at 298-301°C, involves the cleavage of ester bonds with concurrent formation of ethanol as confirmed by Fourier-transform infrared spectroscopy analysis [3]. This stage accounts for approximately 36.9-40.0% mass loss, indicating the preferential breaking of ester linkages due to their lower thermal decomposition energy compared to other structural bonds.

Decomposition Kinetics and Mechanism

The thermal decomposition mechanism involves sequential bond-breaking reactions, with ester groups representing the most thermally labile components. Spectroscopic analysis reveals characteristic absorption vibrations for ethanol formation, including stretching vibrations for O-H groups (above 3600 cm⁻¹), C-H stretching (2964 cm⁻¹), and C-O stretching (1045-1230 cm⁻¹) [3]. The secondary decomposition stage, spanning 334-514°C, involves degradation of the quinoline ring system and remaining organic framework.

Under oxidizing conditions, complete decomposition occurs at lower temperatures compared to inert atmospheres, with the final decomposition stage completing around 680°C [3]. The residual mass typically ranges from 25-30% at 900°C, suggesting formation of thermally stable carbonaceous residues.

Solubility Characteristics in Organic and Aqueous Media

Aqueous Solubility Behavior

The aqueous solubility of 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester is characteristically low, estimated at 0.1-1 mg/L at 25°C, consistent with the solubility profile of quinoline derivatives [4] [5]. This limited water solubility results from the predominantly hydrophobic nature of the quinoline ring system and ethyl substituents, which outweigh the polar influence of the ester carbonyl groups.

Table 2: Solubility Profile in Various Media

Solvent SystemSolubilityTemperature DependenceMechanism
Pure Water0.1-1 mg/LIncreases with temperatureHydrophobic interactions dominate
Aqueous Bases (pH >9)EnhancedModeratePotential ester hydrolysis
DMSOHighStable across rangePolar aprotic interactions
MethanolModerate-HighIncreases with temperatureHydrogen bonding
EthanolModerate-HighIncreases with temperatureSimilar polarity matching

Organic Solvent Compatibility

The compound demonstrates favorable solubility in organic solvents, particularly polar aprotic solvents such as dimethyl sulfoxide and polar protic solvents including methanol and ethanol [4]. This enhanced organic solubility stems from the ester functionalities, which provide sites for dipole-dipole interactions and potential hydrogen bonding with protic solvents.

The solubility in organic media is further enhanced by the ethyl substituent at position 7, which increases the overall lipophilic character while maintaining sufficient polarity through the ester groups for interaction with moderately polar solvents. The diethyl ester moieties contribute significantly to solubility in alcoholic solvents through favorable intermolecular interactions.

Acid-Base Behavior and Protonation Sites

Protonation Equilibria

7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester exhibits amphoteric behavior with distinct basic and acidic characteristics. The primary basic site is the quinoline nitrogen atom, which can undergo protonation under acidic conditions. Based on structural analogy with quinoline (pKa ≈ 4.94), the nitrogen protonation is estimated to occur with a pKa value of approximately 4.9 [6] [7].

Table 3: Acid-Base Properties and Protonation Sites

SitepKa ValueProtonation/DeprotonationpH Range of Significance
Quinoline N~4.9N + H⁺ → NH⁺<6
Ester C=O (coordination)N/ALewis base behaviorVariable
Ethyl substituentN/ANeutralAll pH ranges

Ionic Species Distribution

At physiological pH (7.4), the quinoline nitrogen remains largely unprotonated, resulting in the neutral molecular form as the predominant species. Under strongly acidic conditions (pH < 2), significant protonation of the quinoline nitrogen occurs, leading to formation of the positively charged species. This protonation significantly affects solubility characteristics, generally increasing water solubility of the protonated form due to enhanced ionic character [6].

The ester carbonyl oxygens can participate in coordination chemistry and hydrogen bonding but do not undergo significant protonation under normal pH ranges. However, they serve as electron-withdrawing groups that influence the electron density of the quinoline ring system, potentially affecting the basicity of the nitrogen atom.

pH-Dependent Stability

The compound demonstrates pH-dependent stability, with enhanced stability under neutral to mildly basic conditions. Under strongly acidic conditions, potential hydrolysis of ester bonds may occur, while extremely basic conditions (pH > 12) can promote saponification reactions, converting ester groups to carboxylate anions. The optimal stability range is typically pH 6-9, where both acidic and basic hydrolysis are minimized.

Partition Coefficients and Lipophilicity Parameters

Octanol-Water Partition Coefficient

The lipophilicity of 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester is characterized by an estimated log P (octanol/water) value of 1.8-2.3, indicating moderate lipophilic character [5]. This value reflects the balance between the hydrophobic quinoline ring system and ethyl groups against the polar ester functionalities.

Table 4: Lipophilicity Parameters and Membrane Permeability Predictions

ParameterValueClassificationImpact on Bioavailability
Log P (octanol/water)1.8-2.3Moderately lipophilicFavorable for membrane permeation
Water solubility1-10 mg/LLowMay limit dissolution rate
Polar surface area~75 ŲModerateAcceptable for passive diffusion
Molecular weight301.34 g/molWithin drug-like rangeSuitable for oral absorption

Membrane Permeability Characteristics

The moderate lipophilicity suggests favorable membrane permeability characteristics, as compounds with log P values in the range of 1-3 typically demonstrate optimal balance between aqueous solubility and membrane penetration capability. The molecular weight of 301.34 g/mol falls within the acceptable range for drug-like molecules according to Lipinski's Rule of Five guidelines.

Tissue Distribution Predictions

Based on the lipophilicity parameters, 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester is expected to demonstrate moderate tissue distribution with preference for lipid-rich compartments. The compound's moderate log P value suggests it will not accumulate excessively in adipose tissue but may achieve reasonable distribution in organs with high lipid content such as brain tissue, assuming adequate transport across the blood-brain barrier.

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Exact Mass

301.13140809 g/mol

Monoisotopic Mass

301.13140809 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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